molecular formula C8H13Br B2812154 6-bromospiro[3.4]octane CAS No. 2416228-81-2

6-bromospiro[3.4]octane

Cat. No.: B2812154
CAS No.: 2416228-81-2
M. Wt: 189.096
InChI Key: LXFSAWNUPXPNMF-UHFFFAOYSA-N
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Description

6-Bromospiro[3.4]octane (C₈H₁₃Br) is a brominated spirocyclic compound characterized by a unique bicyclic structure where two rings (a three-membered and a four-membered ring) share a single carbon atom. Its molecular architecture is defined by the SMILES notation C1CC2(C1)CCC(C2)Br and InChIKey LXFSAWNUPXPNMF-UHFFFAOYSA-N .

Properties

IUPAC Name

7-bromospiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-7-2-5-8(6-7)3-1-4-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFSAWNUPXPNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromospiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the reaction of spiro[3.4]octane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the spirocyclic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-bromospiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted spiro[3.4]octane derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The spirocyclic ring can undergo oxidation in the presence of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents (e.g., ethanol or water) under reflux conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

    Substitution: Hydroxyspiro[3.4]octane, aminospiro[3.4]octane, thiolspiro[3.4]octane.

    Reduction: Spiro[3.4]octane.

    Oxidation: Oxidized spiro[3.4]octane derivatives.

Scientific Research Applications

6-bromospiro[3.4]octane has found applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized spirocyclic compounds.

Mechanism of Action

The mechanism of action of 6-bromospiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The spirocyclic structure also contributes to its binding affinity and selectivity towards certain enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and derivatives of 6-bromospiro[3.4]octane, highlighting differences in substituents, ring systems, and applications:

Compound Name Molecular Formula Ring System Key Substituents Molecular Weight (g/mol) Notable Features/Applications
This compound C₈H₁₃Br [3.4] Bromine 189.09 Undocumented; potential synthetic intermediate
6-Bromospiro[2.5]octane C₈H₁₃Br [2.5] Bromine 189.09 Structural isomer; distinct ring strain due to smaller spiro system
2-Oxa-6-azaspiro[3.4]octane C₆H₁₁NO [3.4] Oxygen, Nitrogen 143.18 Enhances EGFR inhibition in quinazoline derivatives (e.g., lung cancer cell lines HCC827 and A549)
tert-Butyl 6-azaspiro[3.4]octane-6-carboxylate C₁₂H₂₁NO₂ [3.4] Boc-protected amine 227.30 Pharmaceutical intermediate; used in piperazine-based drug cores
1-Oxa-6-azaspiro[3.4]octane hemioxalate C₈H₁₃NO₅ [3.4] Oxalate salt 203.19 Commercial availability; storage stability noted

Key Differences and Implications

Ring System Variations: Spiro[2.5]octane vs. Heteroatom Incorporation: Compounds like 2-oxa-6-azaspiro[3.4]octane exhibit enhanced biological activity (e.g., EGFR inhibition) due to heteroatoms (O, N), which improve hydrogen-bonding interactions . In contrast, the bromine substituent in this compound may favor electrophilic reactivity.

Functional Group Impact :

  • Boc-Protected Derivatives : tert-Butyl carboxylate groups (e.g., in tert-butyl 6-azaspiro[3.4]octane-6-carboxylate) enhance solubility and stability, making these derivatives preferred intermediates in drug synthesis .
  • Halogen vs. Heteroatoms : Bromine’s electronegativity and steric bulk in this compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitrogen/oxygen-containing spiro compounds are tailored for target-specific bioactivity .

Collision Cross-Section (CCS) Data : While CCS values for this compound have been computationally predicted (e.g., [M+H]+: 190.1 m/z, CCS 153.5 Ų), analogous data for its derivatives remain unreported, limiting direct comparative analysis .

Biological Activity

6-Bromospiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of a bromine atom, which enhances its reactivity. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and case studies.

Anticancer Properties

Recent studies have indicated that compounds with spirocyclic structures, including this compound, may exhibit anticancer properties. For instance, spirocyclic derivatives have been explored as inhibitors of various kinases involved in cancer progression. The bromine atom in this compound may enhance its interaction with biological targets, potentially leading to effective anticancer agents.

Case Study: Kinase Inhibition

  • A study investigated the efficacy of spirocyclic compounds as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Results showed that modifications to the spirocyclic framework significantly influenced inhibitory potency, suggesting that further optimization of this compound could yield promising therapeutic candidates.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that this compound may possess antibacterial properties, making it a potential candidate for developing new antibiotics.

Research Findings:

  • A comparative study on various spirocyclic compounds demonstrated that those containing halogen substituents exhibited enhanced antimicrobial activity against Gram-positive bacteria.
  • The mechanism of action is believed to involve disruption of bacterial membrane integrity, although further research is necessary to elucidate specific pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their impact on biological activity:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances reactivity and target binding
Spirocyclic FrameworkIncreases stability and selectivity
Functional GroupsModifications can lead to improved efficacy

Synthesis and Applications

The synthesis of this compound typically involves bromination reactions that introduce the bromine atom into the spirocyclic framework. Techniques such as using N-bromosuccinimide (NBS) in radical reactions have been reported.

Potential Applications:

  • Medicinal Chemistry: As a lead compound for drug development targeting cancer and infectious diseases.
  • Chemical Biology: As a tool for studying biological pathways involving kinase signaling.

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